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The landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for tumors
harboring Fibroblast Growth Factor Receptor (FGFR) alterations, is rapidly evolving.
Tinengotinib (TT-00420), a novel multi-kinase inhibitor, has emerged as a promising
therapeutic option, especially for patients who have developed resistance to prior FGFR-
targeted treatments. This guide provides a comprehensive comparison of Tinengotinib with
other approved FGFR inhibitors, focusing on biomarkers of response, supporting experimental
data, and detailed methodologies to aid in research and development.

Comparative Efficacy of Tinengotinib and
Alternative FGFR Inhibitors

Tinengotinib has demonstrated significant clinical activity in heavily pretreated patients with
FGFR-altered CCA. The following tables summarize the efficacy data for Tinengotinib and
compare it with other FDA-approved FGFR inhibitors: pemigatinib, infigratinib, and futibatinib.

Table 1: Efficacy of Tinengotinib in Patients with FGFR-Altered Cholangiocarcinoma
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. . Median
Objective Disease . .
. Progression- Median Overall
Patient Cohort Response Control Rate . .
Free Survival Survival (mOS)
Rate (ORR) (DCR)
(mPFS)

FGFR2
Fusion/Rearrang
ement (Prior
FGFRI)
Primary
Progression on 9.1% 94.7% 5.26 months 17.1 months
prior FGFRI (A1)
Acquired
Resistance to 37.5% 94.7% 5.26 months Not Reached
prior FGFRi (A2)
Other FGFR
Alterations (Non-  33.3% 88.9% 5.98 months Not Reached
fusion) (B)
FGFR Wild-Type

0% 75% 3.84 months 6.5 months

©

Table 2: Comparative Efficacy of Approved FGFR Inhibitors in Second-Line+ FGFR2
Fusion/Rearrangement Positive Cholangiocarcinoma
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. Median .
o Median . Median
. Objective . Progressio
Clinical Duration of Overall
Drug . Response n-Free .
Trial Response . Survival
Rate (ORR) Survival
(mDOR) (mOS)
(mPFS)
o FIGHT-202[1]
Pemigatinib 2] 37% 9.1 months 7.0 months 17.5 months
o CBGJ398X22
Infigratinib* 23% 5.0 months 7.3 months 12.2 months
04[3][4]
o FOENIX-
Futibatinib 42% 9.7 months 9.0 months 21.7 months
CCA2[5][6]

*In May 2024, the FDA announced the withdrawal of the approval for infigratinib for this
indication[7].

Biomarkers of Response and Resistance

The identification of predictive biomarkers is crucial for optimizing patient selection and
understanding mechanisms of resistance.

Established Biomarker: FGFR2 Fusions and
Rearrangements

The primary inclusion criterion for most clinical trials of FGFR inhibitors in CCA is the presence
of FGFR2 gene fusions or rearrangements. These alterations lead to ligand-independent
activation of the FGFR2 signaling pathway, driving tumor growth.

Emerging Biomarkers for Tinengotinib

Correlative studies from Tinengotinib clinical trials have identified several potential biomarkers
that may predict response or resistance:

» Positive Predictor of Response:
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o MED212 Mutations: A positive correlation has been observed between the presence of
MED12 mutations and response to Tinengotinib[3].

o Negative Predictors of Progression-Free Survival (PFS):

o BCOR and ARID1A Mutations: Mutations in BCOR and ARID1A have been negatively
associated with PFS in patients treated with Tinengotinib|[8].

o MET Alterations: The presence of MET alterations has also been linked to a shorter
PFSI[9].

Resistance Mechanisms to Other FGFR Inhibitors

Understanding the mechanisms of acquired resistance to other FGFR inhibitors provides a
rationale for the use of next-generation inhibitors like Tinengotinib. Common resistance

mechanisms include:

e Secondary FGFR2 Kinase Domain Mutations: These are the most common mechanisms of
acquired resistance to reversible FGFR inhibitors like pemigatinib and infigratinib. Key
mutations include those at the gatekeeper residue (V565F/I/L) and the molecular brake
(N550K/H)[1][2]. Futibatinib, being an irreversible inhibitor, shows activity against some of
these mutations, but resistance can still emerge, for instance, through mutations at the
covalent binding site (C492F)[1]. Tinengotinib has shown preclinical activity against a

variety of these resistance mutations.

» Bypass Signaling Pathway Activation: Activation of alternative signaling pathways, such as
the PISBK/mTOR and MAPK pathways, can also mediate resistance to FGFR inhibition[2].

Experimental Protocols

Accurate and reliable biomarker detection is fundamental to the successful implementation of
targeted therapies. The following sections detail the methodologies for the key experimental
assays used in Tinengotinib clinical trials.

Genomic Profiling of Tumor Tissue:
FoundationOne®CDXx
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FoundationOne®CDx is an FDA-approved comprehensive genomic profiling test for solid

tumors that utilizes a next-generation sequencing (NGS)-based approach.

Specimen Requirements:

Specimen Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue. This can be from a
biopsy or surgical resection[10][11].

Fixation: 10% neutral-buffered formalin for 6-72 hours. Other fixatives should be avoided[10]
[11].

Tissue Volume: A minimum surface area of 25 mmz2 and a tissue volume of at least 1 mm3
(typically 10 unstained slides of 4-5 microns thickness)[10][11].

Tumor Content: A minimum of 20% tumor nuclei is required, with 30% being optimal[11].

Methodology:

Accessioning and Pathology Review: Upon receipt, the specimen and accompanying
documentation are reviewed. A unique identifier is assigned to track the sample. An H&E
stained slide is reviewed by a pathologist to confirm the diagnosis and ensure the specimen
meets the adequacy requirements for tumor content and volume[12].

DNA Extraction: DNA is extracted from the FFPE tumor tissue[13].

Library Preparation and Hybrid Capture: The extracted DNA undergoes whole-genome
shotgun library construction. This is followed by hybridization-based capture of all coding
exons from 324 cancer-related genes, as well as select intronic regions from genes
commonly involved in rearrangements[13][14].

Next-Generation Sequencing (NGS): The captured DNA libraries are sequenced to a high
uniform depth using an Illlumina sequencing platform[13].

Bioinformatic Analysis: The sequence data is processed through a proprietary analysis
pipeline to identify all classes of genomic alterations, including base substitutions, insertions
and deletions (indels), copy number alterations (CNAs), and gene rearrangements[13].
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Circulating Tumor DNA (ctDNA) Analysis:
FoundationOne®Liquid CDx

FoundationOne®Liquid CDx is an FDA-approved liquid biopsy test that analyzes ctDNA from a
patient's blood.

Specimen Requirements:

o Specimen Type: Peripheral whole blood collected in a FoundationOne Liquid CDx cfDNA
blood collection tube[15][16].

Methodology:

e Plasma Separation and cfDNA Extraction: Plasma is separated from the whole blood
sample, and circulating cell-free DNA (cfDNA) is extracted[16][17].

 Library Preparation and Hybrid Capture: The extracted cfDNA undergoes whole-genome
shotgun library construction and hybridization-based capture of 324 cancer-related
genes[16][17]. A subset of 75 genes is targeted with enhanced sensitivity[16][18].

o Next-Generation Sequencing (NGS): The captured cfDNA libraries are sequenced using an
Illumina NovaSeq® 6000 platform[16][18].

o Bioinformatic Analysis: A custom analysis pipeline is used to detect genomic alterations,
including substitutions, indels, CNAs, and rearrangements from the sequencing data[16][18].

Visualizing the Landscape of FGFR Inhibition

To better understand the molecular interactions and experimental processes, the following
diagrams have been generated using the Graphviz DOT language.
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Caption: FGFR Signaling Pathway and Tinengotinib Inhibition.
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Caption: Biomarker Detection Experimental Workflows.

This guide provides a snapshot of the current understanding of biomarkers for Tinengotinib
therapy and its comparison with other FGFR inhibitors. As the field of precision oncology
continues to advance, further research will undoubtedly uncover additional biomarkers and
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refine our understanding of resistance mechanisms, ultimately leading to more personalized
and effective treatments for patients with cholangiocarcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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